molecular formula C10H21N3O B1278000 N,N-Diethyl-2-(piperazin-1-yl)acetamide CAS No. 40004-14-6

N,N-Diethyl-2-(piperazin-1-yl)acetamide

Cat. No. B1278000
CAS RN: 40004-14-6
M. Wt: 199.29 g/mol
InChI Key: FNQIGZCNEFCPID-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a chemical compound that serves as a core structure for various derivatives with potential pharmacological applications. The derivatives of this compound have been synthesized and evaluated for their biological activities, including antipsychotic, anti-inflammatory, inotropic, antihypertensive, antitumor, antimicrobial, and enzyme inhibitory effects . These studies have led to the discovery of compounds with promising activities in different therapeutic areas.

Synthesis Analysis

The synthesis of N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives typically involves a two-step chemical process. Initially, different amino benzothiazoles or other related compounds are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base . Some derivatives have been synthesized using microwave irradiation techniques or conventional synthesis methods, and their structures have been confirmed by spectral data such as IR, 1H NMR, and MS . The purity of these compounds is ascertained by microanalysis, ensuring the reliability of pharmacological evaluations.

Molecular Structure Analysis

The molecular structure of N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives is characterized by the presence of a piperazine ring attached to an acetamide group, with various substitutions on the piperazine nitrogen or the phenyl ring. These structural modifications are crucial for the biological activity of the compounds, as they can influence the binding affinity to different receptors or enzymes . The structure-affinity relationships have been explored to determine the features responsible for receptor affinity, particularly for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors .

Chemical Reactions Analysis

The chemical reactivity of N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives is influenced by the substituents on the piperazine ring and the acetamide moiety. These compounds can undergo further chemical modifications, such as N-acylation, to obtain derivatives with varied biological activities . The introduction of planar phenyl substituents or adamantyl groups has been shown to affect the inhibitory activity against enzymes like aspartate transcarbamoylase and T-type calcium channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The compounds' ability to cross the blood-brain barrier and their potential for central nervous system activity have been assessed through descriptor-based similarity studies, comparing them with standard antipsychotics .

Scientific Research Applications

Memory Enhancement

A study conducted by Li Ming-zhu (2008) focused on synthesizing a compound related to N,N-Diethyl-2-(piperazin-1-yl)acetamide and studying its effects on memory in mice. The results indicated that this compound could enhance memory capabilities in mice (Li Ming-zhu, 2008).

Antimicrobial and Anthelmintic Activity

Khan et al. (2019) synthesized and characterized derivatives of N,N-Diethyl-2-(piperazin-1-yl)acetamide, demonstrating significant antibacterial, antifungal, and anthelmintic activities. These compounds were also noted for their potential in fingerprint detection (Khan et al., 2019).

ACAT-1 Inhibition for Disease Treatment

Shibuya et al. (2018) identified a derivative of N,N-Diethyl-2-(piperazin-1-yl)acetamide as a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound showed promise for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Acetylcholinesterase Inhibitors

Yurttaş et al. (2013) synthesized thiazole-piperazine derivatives related to N,N-Diethyl-2-(piperazin-1-yl)acetamide and evaluated them as acetylcholinesterase inhibitors. These compounds showed significant inhibition rates, suggesting their potential use in treating conditions like Alzheimer's disease (Yurttaş et al., 2013).

Anticancer Activity

Research by Mehta et al. (2019) on derivatives of N,N-Diethyl-2-(piperazin-1-yl)acetamide showed significant anticancer activities against various cell lines. These compounds were also assessed for their potential in molecular docking, suggesting their use in drug design for cancer treatment (Mehta et al., 2019).

T-Type Calcium Channel Inhibition

Giordanetto et al. (2011) discovered a derivative of N,N-Diethyl-2-(piperazin-1-yl)acetamide as an inhibitor of T-type calcium channels. This compound showed potential for antihypertensive effects in rats (Giordanetto et al., 2011).

properties

IUPAC Name

N,N-diethyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-13(4-2)10(14)9-12-7-5-11-6-8-12/h11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQIGZCNEFCPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427938
Record name N,N-Diethyl-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-(piperazin-1-yl)acetamide

CAS RN

40004-14-6
Record name N,N-Diethyl-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40004-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2-(piperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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